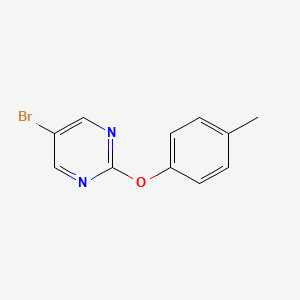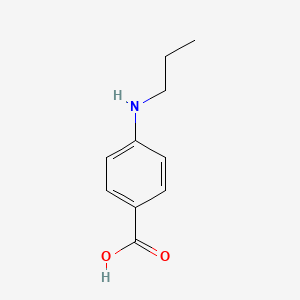
4-(Propylamino)benzoic acid
概要
説明
4-(Propylamino)benzoic acid is a chemical compound that is structurally related to benzoic acid, with a propylamino group attached to the benzene ring. This compound is part of a broader class of compounds known as aniline derivatives, where aniline or its derivatives are bonded to a benzoic acid moiety. The compound's relevance spans across various fields, including organic synthesis, medicinal chemistry, and material science due to its potential applications in drug development, dye manufacturing, and as a building block for more complex molecules.
Synthesis Analysis
The synthesis of related compounds, such as 4-(N-phenylamino)benzoic acid, has been reported in the literature. For instance, the synthesis of N-phenylamino benzoic acid was achieved by esterification of p-aminobenzoic acid followed by acetylation and a subsequent reduction and hydrolysis step to yield the final product . Although the synthesis of 4-(propylamino)benzoic acid is not explicitly detailed in the provided papers, similar synthetic strategies could be employed, such as starting with p-aminobenzoic acid and introducing the propylamino group through a suitable amine coupling reaction.
Molecular Structure Analysis
The molecular structure of azo-benzoic acid derivatives has been characterized using various spectroscopic techniques, including NMR, UV-VIS, and IR spectroscopy . These techniques can also be applied to analyze the structure of 4-(propylamino)benzoic acid. Additionally, computational methods like density functional theory (DFT) can be used to optimize molecular structures and geometries, which would be relevant for understanding the electronic properties of the compound .
Chemical Reactions Analysis
The chemical behavior of 4-(propylamino)benzoic acid can be inferred from related compounds. For example, azo-benzoic acids exhibit acid-base dissociation and azo-hydrazone tautomerism, which are dependent on solvent composition and pH . Similarly, 4-(propylamino)benzoic acid may undergo protonation or deprotonation reactions depending on the pH of the environment, and it could participate in reactions typical of aniline derivatives, such as diazotization or electrophilic substitution.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(propylamino)benzoic acid can be deduced from studies on similar compounds. For instance, the solvatomorphism and polymorphism of 4-phenylamino-benzoic acids have been investigated, revealing insights into their crystal structures and thermal properties . These findings suggest that 4-(propylamino)benzoic acid may also exhibit polymorphism and solvatomorphism, which could affect its solubility, melting point, and stability. The ionization constants of related Mannich bases indicate that such compounds can be protonated at physiological pH, which is relevant for their biological activity .
科学的研究の応用
- Summary of the Application: 4-(Propylamino)benzoic acid is used in the design and synthesis of benzoate compounds for use as local anesthetics . Local anesthetics act on nerve endings and nerve trunks to reversibly block the conduction of nerve impulses, resulting in a loss of local sensation without affecting consciousness . This makes them useful for local surgery and treatment .
- Methods of Application or Experimental Procedures: The synthesis of the new target compounds involved three steps: alkylation, esterification, and alkylation . The first alkylation step used 4-(propylamino)benzoic acid .
- Results or Outcomes: The newly designed target compounds were evaluated via surface anesthesia, infiltration anesthesia, block anesthesia, and acute toxicity tests . The results showed that some of the compounds had a good local anesthetic effect, and the results of acute toxicity tests showed that the target compounds had low toxicity .
Safety And Hazards
“4-(Propylamino)benzoic acid” may cause skin irritation, serious eye damage, and damage to organs (such as lungs) through prolonged or repeated exposure if inhaled . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting the substance in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
将来の方向性
特性
IUPAC Name |
4-(propylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-7-11-9-5-3-8(4-6-9)10(12)13/h3-6,11H,2,7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPWLARXKLUGHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394942 | |
| Record name | 4-(propylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Propylamino)benzoic acid | |
CAS RN |
73686-77-8 | |
| Record name | 4-(propylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



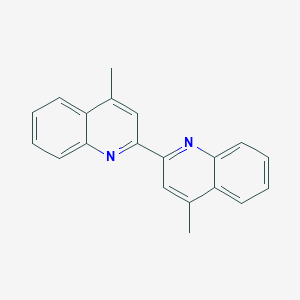
![4-[(4-Bromophenyl)amino]-4-oxobutanoic acid](/img/structure/B1273893.png)
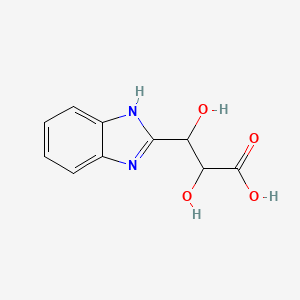
![2-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)ethanol](/img/structure/B1273896.png)
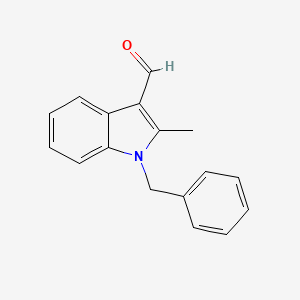
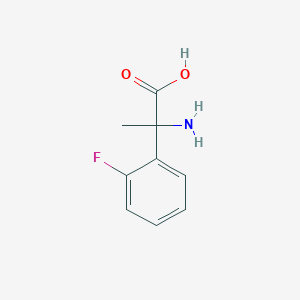
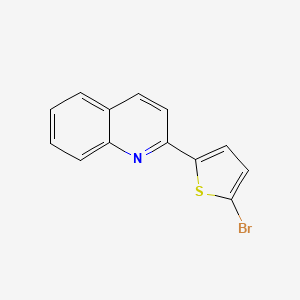
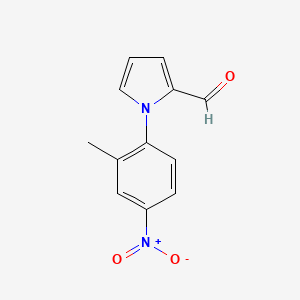
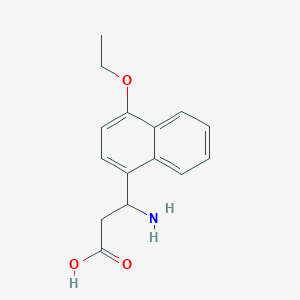
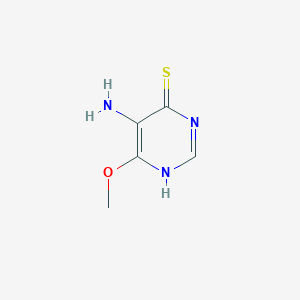
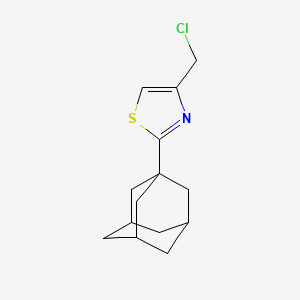
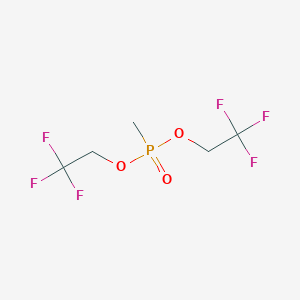
![1-(3-{[(Anilinocarbonyl)oxy]imino}cyclohexyl)-2,4-dinitrobenzene](/img/structure/B1273924.png)
